Pregnanediol 3-glucuronide

Description

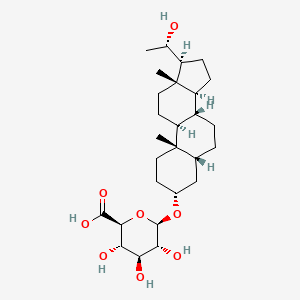

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFFJLDTCLJDHL-JQYCEVDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191467 | |

| Record name | beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pregnanediol 3-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1852-49-9, 38055-17-3 | |

| Record name | Pregnanediol-3alpha-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnanediol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038055173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregnanediol 3-glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488GK5DQ5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pregnanediol 3-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pregnanediol 3-glucuronide (PdG): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnanediol (B26743) 3-glucuronide (PdG), a major urinary metabolite of progesterone (B1679170), serves as a critical biomarker for ovulation confirmation and the assessment of luteal phase function. Its non-invasive detection in urine provides a reliable method for tracking progesterone levels, which are essential for the establishment and maintenance of pregnancy. This technical guide provides an in-depth overview of PdG, including its biochemical properties, metabolic pathway, and physiological significance. Furthermore, it details established experimental protocols for the quantitative analysis of PdG and presents a summary of its levels in various physiological states.

Introduction

Pregnanediol 3-glucuronide (5β-pregnane-3α,20α-diol 3α-glucuronide) is the main end-metabolite of progesterone.[1] Progesterone is a steroid hormone pivotal to the female menstrual cycle and the maintenance of pregnancy.[2] Following its production, progesterone is metabolized primarily in the liver, where it undergoes a series of enzymatic reactions. The resulting metabolites are then conjugated to make them more water-soluble for excretion in the urine.[3][4] PdG is the most abundant of these conjugated metabolites, making it an excellent indicator of progesterone production and metabolism.[1] The measurement of urinary PdG offers a non-invasive and accurate reflection of progesterone levels, circumventing the pulsatile secretion of progesterone in serum.[2]

Biochemical Properties and Metabolism

Chemical Structure:

-

Formula: C₂₇H₄₄O₈

-

IUPAC Name: (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

The metabolic pathway from progesterone to this compound is a multi-step process occurring predominantly in the liver.

This pathway illustrates the conversion of progesterone into its major urinary metabolite, this compound (PdG).

Physiological Significance

The measurement of urinary PdG is a cornerstone of fertility awareness-based methods and reproductive health monitoring. Its primary application is the confirmation of ovulation. Following ovulation, the corpus luteum produces progesterone, leading to a significant and sustained rise in urinary PdG levels.

Quantitative Data on PdG Levels

The concentration of PdG in urine and serum varies significantly throughout the menstrual cycle and during pregnancy. The following tables summarize typical quantitative data.

Table 1: Urinary this compound (PdG) Levels During the Menstrual Cycle

| Menstrual Cycle Phase | Typical Urinary PdG Levels (ng/mL) |

| Follicular Phase | < 5 |

| Luteal Phase | > 5 (sustained for at least 3 days post-ovulation) |

Note: A sustained rise in urinary PdG levels above 5 µg/mL for at least three consecutive days is a strong indicator of ovulation.[5][6]

Table 2: Urinary and Serum this compound (PdG) Levels in Different Physiological States

| Physiological State | Sample Type | Typical PdG Levels | Reference |

| Pre-ovulatory | Urine | < 5 µg/mL | [6] |

| Post-ovulatory | Urine | > 5 µg/mL (for ≥ 3 days) | [5][6] |

| Luteal Insufficiency | Urine | < 7 µmol/24h | [3] |

| Biochemical Proof of Ovulation | Urine | ≥ 9 µmol/24h | [3] |

| Sufficient Luteal Function | Urine | ≥ 13.5 µmol/24h | [5] |

| Early Pregnancy | Serum | > 10 µg/mL (and rising) | [7] |

| Healthy Controls | Serum | Variable | [8] |

| Pregnant Women | Serum | Significantly up-regulated vs. healthy controls | [8] |

Experimental Protocols for PdG Measurement

The quantification of PdG is primarily achieved through two methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique for the detection and quantification of PdG in urine and extracted serum or plasma.[9][10]

Experimental Workflow for a Competitive ELISA for PdG:

Detailed Method for Urinary PdG ELISA: [11]

-

Plate Coating: A 96-well microplate is coated with donkey anti-rabbit IgG serum and incubated.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Sample and Reagent Addition: Urine samples and PdG-HRP (Horseradish Peroxidase) conjugate are added to the wells, followed by the addition of a rabbit anti-PdG antibody.

-

Incubation: The plate is incubated to allow for competitive binding between the sample PdG and the PdG-HRP conjugate for the limited antibody sites.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells.

-

Color Development and Stopping: The reaction is allowed to proceed, and then a stop solution is added.

-

Absorbance Reading: The absorbance is read at 450 nm using a microplate reader. The concentration of PdG in the sample is inversely proportional to the color intensity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly sensitive and specific method for the quantification of PdG in serum and urine.[8][12]

Experimental Workflow for LC-MS/MS Analysis of PdG:

Detailed Method for Serum PdG by LC-MS/MS: [8]

-

Sample Preparation:

-

Protein Precipitation: For serum samples, proteins are precipitated using a solvent like acetonitrile (B52724) or methanol. The mixture is centrifuged, and the supernatant is collected.[13]

-

Dilution ("Dilute and Shoot"): For urine samples, a simple dilution with a suitable solvent is often sufficient.[13]

-

-

Liquid Chromatography (LC) Separation: The prepared sample is injected into an LC system. A C18 column is commonly used to separate PdG from other components in the sample matrix. A gradient elution with a mobile phase consisting of solvents like water with formic acid and acetonitrile is employed.

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer, where PdG molecules are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The precursor ion corresponding to PdG is selected in the first mass analyzer (Q1).

-

Fragmentation: The selected precursor ion is fragmented in the collision cell (Q2).

-

Product Ion Detection: The resulting product ions are detected in the second mass analyzer (Q3).

-

Quantification: The abundance of specific product ions is measured to quantify the amount of PdG in the sample. An internal standard is typically used for accurate quantification.

-

Conclusion

This compound is an indispensable biomarker in reproductive endocrinology. Its reliable measurement in urine provides a non-invasive window into progesterone activity, enabling the confirmation of ovulation and the assessment of luteal phase adequacy. The well-established analytical methods of ELISA and LC-MS/MS provide robust platforms for its quantification in research and clinical settings. This guide has provided a comprehensive technical overview of PdG, from its biochemical origins to its practical application in scientific investigation and drug development.

References

- 1. Pregnanediol glucuronide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aosrd.org [aosrd.org]

- 5. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]

- 6. Use of urinary this compound to confirm ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bellehealth.co [bellehealth.co]

- 8. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arborassays.com [arborassays.com]

- 10. Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit (EIAPDG) - Invitrogen [thermofisher.com]

- 11. Confirmation of ovulation from urinary progesterone analysis: assessment of two automated assay platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyeurope.com [spectroscopyeurope.com]

The Definitive Guide to Pregnanediol 3-Glucuronide (PdG) in the Menstrual Cycle: A Technical Whitepaper for Researchers and Clinicians

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnanediol (B26743) 3-glucuronide (PdG), the principal urinary metabolite of progesterone (B1679170), has emerged as a critical biomarker for non-invasive monitoring of the menstrual cycle. Its quantification in urine provides a reliable and accurate reflection of progesterone production, offering invaluable insights into ovulation and luteal phase function. This technical guide provides a comprehensive overview of the role of PdG in the menstrual cycle, detailing its biochemical origins, physiological significance, and clinical utility. We present a synthesis of quantitative data on urinary PdG levels, detailed experimental protocols for its measurement, and visual representations of the associated metabolic and signaling pathways to support advanced research and clinical applications.

Introduction: The Significance of Pregnanediol 3-Glucuronide

Progesterone is a steroid hormone indispensable for the regulation of the menstrual cycle and the establishment and maintenance of pregnancy.[1] Direct measurement of serum progesterone, however, is subject to pulsatility, which can complicate accurate assessment of ovarian function. This compound (PdG), a water-soluble conjugate of the progesterone metabolite pregnanediol, is excreted in the urine and provides a time-averaged representation of progesterone levels.[2] This makes urinary PdG an excellent, non-invasive biomarker for confirming ovulation and assessing the adequacy of the luteal phase.[3][4] The monitoring of urinary PdG is increasingly utilized in fertility awareness-based methods, clinical research, and the development of novel contraceptive and pro-fertility therapeutics.[5]

Biochemical Pathway: From Progesterone to Urinary PdG

The metabolic cascade from progesterone to its excretable form, PdG, primarily occurs in the liver. This biotransformation involves a series of enzymatic reactions that render the lipophilic progesterone molecule water-soluble for renal clearance.

Progesterone is first reduced to pregnanediol. This process is catalyzed by two key enzymes, 5α-reductase and 5β-reductase, leading to the formation of α-pregnanediol and β-pregnanediol, respectively.[1] Subsequently, these pregnanediol isomers undergo glucuronidation, a phase II metabolic reaction, where a glucuronic acid moiety is attached to the pregnanediol molecule.[1] This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The resulting pregnanediol-3-glucuronide (B129214) is then readily excreted in the urine.[1] The predominant isomer found in urine is 5β-pregnane-3α,20α-diol 3α-glucuronide.[6]

Quantitative Levels of Urinary PdG Throughout the Menstrual Cycle

The concentration of PdG in urine exhibits a characteristic pattern throughout the menstrual cycle, reflecting the dynamic changes in progesterone secretion from the corpus luteum. The following tables summarize the quantitative data for urinary PdG levels across the different phases of the menstrual cycle.

Table 1: Urinary PdG Thresholds for Ovulation Confirmation and Luteal Phase Assessment

| Parameter | Threshold | Significance | Reference(s) |

| Ovulation Confirmation | > 5 µg/mL for 3 consecutive days | 100% specificity for confirming ovulation after an LH surge or disappearance of fertile cervical mucus. | [3][7] |

| End of Fertile Window | 7 µmol/24 h | Indicates the closure of the fertile window. | [8] |

| Biochemical Proof of Ovulation | 9 µmol/24 h | Provides biochemical evidence that ovulation has occurred. | [8] |

| Sufficient Luteal Function | 13.5 µmol/24 h | Suggests adequate luteal phase function to support a potential pregnancy. | [1][8] |

Table 2: Representative Urinary PdG Levels by Menstrual Cycle Phase

| Menstrual Cycle Phase | PdG Concentration | Notes | Reference(s) |

| Follicular Phase | Stable and low | Reflects minimal progesterone production prior to ovulation. | [9] |

| Luteal Phase | Striking rise, peaking ~5 days post-ovulation | Indicates a functional corpus luteum secreting progesterone. | [9] |

| Luteal Phase (Age 20-29) | 23280 ± 1874 ng/mL (uncorrected) | [10] | |

| Luteal Phase (Age 40-49) | 15530 ± 1874 ng/mL (uncorrected) | [10] | |

| Luteal PdG (Creatinine Corrected) | 3994-10860 ng/mg Creatinine | [1] |

Experimental Protocols for PdG Measurement

The accurate quantification of urinary PdG is paramount for its clinical and research applications. The two most common analytical methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying PdG in urine. The following protocol is a generalized representation of a competitive ELISA for PdG.

Principle: In a competitive ELISA, unlabeled PdG in the sample competes with a fixed amount of enzyme-labeled PdG (e.g., horseradish peroxidase conjugate) for binding to a limited number of anti-PdG antibody sites. The amount of enzyme-labeled PdG that binds to the antibody is inversely proportional to the concentration of unlabeled PdG in the sample.

Generalized ELISA Protocol:

-

Coating: A microtiter plate is pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).[11]

-

Sample and Reagent Addition:

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) with shaking to allow for the competitive binding to reach equilibrium.[11]

-

Washing: Wash the plate to remove any unbound reagents.[12]

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells. The substrate will react with the bound peroxidase conjugate to produce a colored product.[11]

-

Reaction Termination: Stop the reaction by adding a stop solution.[12]

-

Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[12]

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher specificity and sensitivity for the quantification of PdG compared to immunoassays.[13] This method is particularly valuable for research applications requiring precise measurements and for the validation of immunoassays.

Principle: LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. Urine samples are typically diluted and injected into the LC system, where PdG is separated from other urinary components. The eluent is then introduced into the mass spectrometer, where PdG is ionized, fragmented, and detected based on its specific mass-to-charge ratio.

"Dilute and Shoot" UHPLC-MS/MS Protocol:

-

Sample Preparation:

-

Chromatographic Separation:

-

Inject the diluted sample into an ultra-high-performance liquid chromatography (UHPLC) system.

-

Separate PdG from other urinary metabolites using a suitable analytical column (e.g., a C18 column).

-

Employ a gradient elution program with a mobile phase consisting of, for example, water and methanol (B129727) with additives like formic acid to ensure efficient separation.[13]

-

-

Mass Spectrometric Detection:

-

Introduce the column eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Monitor specific precursor-to-product ion transitions for PdG and an internal standard.

-

-

Data Analysis:

-

Quantify the concentration of PdG in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of PdG.

-

Logical Framework for Ovulation Confirmation

The measurement of urinary PdG is often used in conjunction with other biomarkers, such as luteinizing hormone (LH), to accurately pinpoint the fertile window and confirm ovulation. The LH surge triggers ovulation, and the subsequent rise in progesterone, and therefore urinary PdG, confirms that ovulation has occurred.

Conclusion

This compound is a robust and reliable biomarker for the non-invasive assessment of ovulation and luteal phase function. The quantitative measurement of urinary PdG, through either ELISA or LC-MS/MS, provides valuable data for researchers, clinicians, and drug development professionals. Understanding the nuances of PdG physiology, its quantitative thresholds, and the methodologies for its measurement is essential for advancing our knowledge of female reproductive health and for the development of innovative diagnostic and therapeutic strategies. This guide provides a foundational resource to support these endeavors.

References

- 1. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]

- 2. benchchem.com [benchchem.com]

- 3. Urinary Pregnanediol-3-Glucuronide to Confirm Ovulation: A Review - FACTS About Fertility [factsaboutfertility.org]

- 4. The Use of Estrone-3-Glucuronide and Pregnanediol-3-Glucuronide Excretion Rates to Navigate the Continuum of Ovarian Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. Pregnanediol glucuronide - Wikipedia [en.wikipedia.org]

- 7. Use of urinary this compound to confirm ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Use of Estrone-3-Glucuronide and Pregnanediol-3-Glucuronide Excretion Rates to Navigate the Continuum of Ovarian Activity [frontiersin.org]

- 9. Direct measurement of this compound (PDG) in dried urine spots by liquid chromatography-mass spectrometry to detect ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. arborassays.com [arborassays.com]

- 12. Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit (EIAPDG) - Invitrogen [thermofisher.com]

- 13. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid UHPLC-MS/MS measurement of this compound in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Pregnanediol 3-Glucuronide (PdG): Progesterone's Primary Urinary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol (B26743) 3-glucuronide (PdG), a key steroid metabolite, is the principal urinary excretory product of progesterone (B1679170).[1][2] Its quantification in urine provides a non-invasive and reliable method for assessing progesterone production and metabolism.[3] This is of paramount importance in reproductive medicine, endocrinology, and drug development, where monitoring ovarian function, confirming ovulation, and assessing luteal phase health are critical.[4][5] Unlike serum progesterone, which is subject to significant pulsatile fluctuations, urinary PdG offers a time-averaged reflection of progesterone levels, mitigating the risk of misinterpretation from a single blood draw.[3][6] This guide provides a comprehensive overview of PdG, including its biochemical synthesis, physiological relevance, and detailed methodologies for its quantification.

Biochemical Pathway of Pregnanediol 3-Glucuronide

Progesterone is primarily metabolized in the liver, with a smaller fraction processed in other tissues. The metabolic cascade leading to PdG involves a multi-step enzymatic process.

The primary pathway involves the reduction of progesterone to pregnanediol, which exists in two main isomeric forms, α-pregnanediol and β-pregnanediol. This conversion is catalyzed by the enzymes 5α-reductase and 5β-reductase.[3] Subsequently, these pregnanediol isomers undergo glucuronidation, a phase II metabolic reaction, where a glucuronic acid molecule is attached. This process, occurring in the liver and mediated by UDP-glucuronosyltransferase, renders the metabolite water-soluble, facilitating its excretion in the urine.[7][8] The most abundant and clinically relevant isomer is the 5β-pregnane-3α,20α-diol glucuronide, commonly referred to as this compound (PdG).[3]

Physiological Significance and Clinical Applications

The measurement of urinary PdG is a cornerstone of fertility monitoring and reproductive health assessment. Its levels correlate well with serum progesterone concentrations and provide a reliable indication of ovulation and luteal phase function.[9]

-

Confirmation of Ovulation: A sustained rise in urinary PdG levels for at least three consecutive days is a highly specific indicator that ovulation has occurred.[7][10] A common threshold used to confirm ovulation is 5 µg/mL.[6][10]

-

Assessment of Luteal Phase: Adequate progesterone production during the luteal phase is essential for the successful implantation of an embryo and the maintenance of early pregnancy.[7] Monitoring PdG levels can help identify luteal phase defects.[7]

-

Pregnancy Monitoring: Progesterone is crucial for maintaining a healthy pregnancy, and its production increases significantly after conception.[7] Consequently, PdG levels also rise steadily throughout gestation, making it a useful biomarker for monitoring early pregnancy.[7]

-

Fertility Awareness-Based Methods (FABMs): Urinary PdG testing, often in conjunction with luteinizing hormone (LH) and estrone-3-glucuronide (E1G) measurements, enhances the accuracy of identifying the fertile window and the post-ovulatory infertile phase.[10][11]

Quantitative Data on Urinary PdG Levels

The concentration of PdG in urine varies significantly throughout the menstrual cycle and during pregnancy. The following tables summarize typical values and thresholds reported in the literature.

| Menstrual Cycle Phase | Typical Urinary PdG Concentration | Reference |

| Follicular Phase | Low/Baseline | [12] |

| Luteal Phase | 5-20 µg/mL | [13] |

| Luteal PdG (normalized) | 3994-10860 ng/mg Creatinine | [7] |

| Clinical Threshold/Event | Urinary PdG Level | Significance | Reference |

| Ovulation Confirmation | > 5 µg/mL for 3 consecutive days | High sensitivity and 100% specificity for ovulation | [7][10] |

| End of Fertile Window | 7 µmol/24 h | Indicates the closing of the fertile window | [7] |

| Biochemical Proof of Ovulation | 9 µmol/24 h | Confirms ovulation has occurred | [7] |

| Sufficient Luteal Function | 13.5 µmol/24 h | Suggests adequate luteal function to support pregnancy | [7] |

| Early Pregnancy (post-luteal phase) | > 10 µg/mL | Sustained elevated levels are indicative of early pregnancy | [13] |

| Early Pregnancy (by 6 weeks) | 15-40 µg/mL or higher | Reflects increasing progesterone production | [13] |

| Assay Performance Metrics (ELISA) | Value | Reference |

| Assay Range | 0.391 - 50 ng/mL | [14][15] |

| Analytical Sensitivity | 0.18 ng/mL | [15] |

| Intra-assay CV | 4.1% | [15] |

| Inter-assay CV | 6.4% | [15] |

| Assay Performance Metrics (LC-MS/MS) | Value | Reference |

| Linear Range | 0.38 - 100 ng/mL | [16] |

| Limit of Quantification (LOQ) | 0.01 µg/mL | [17] |

| Relative Standard Deviation (RSD) | < 10.6% | [16] |

| Accuracy | 90.6% - 110.4% | [16] |

Experimental Protocols for PdG Quantification

The two primary methods for the quantitative analysis of urinary PdG are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Competitive ELISA is the format typically employed for PdG quantification.

Principle: In a competitive ELISA for PdG, a known amount of enzyme-labeled PdG (conjugate) competes with the PdG in the sample for a limited number of binding sites on a specific anti-PdG antibody. The amount of enzyme-labeled PdG that binds to the antibody is inversely proportional to the concentration of PdG in the sample. The signal generated by the enzyme's reaction with a substrate is then measured to determine the sample's PdG concentration.[4][14]

Detailed Protocol (based on commercially available kits): [4][14][15][18]

-

Reagent Preparation:

-

Allow all kit components to reach room temperature before use.

-

Prepare 1X Wash Buffer by diluting the provided concentrate (e.g., 20X) with deionized or distilled water.

-

Prepare 1X Assay Buffer by diluting the provided concentrate (e.g., 5X) with deionized or distilled water.

-

Prepare PdG standards by performing serial dilutions of the stock standard in 1X Assay Buffer to create a standard curve (e.g., ranging from 0 to 50 ng/mL).

-

-

Sample Preparation:

-

Urine samples can typically be used directly after appropriate dilution with 1X Assay Buffer.

-

For serum or plasma, an extraction step is usually required.

-

-

Assay Procedure:

-

Add 50 µL of standards or diluted samples to the appropriate wells of the microtiter plate, which is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

-

Add 25 µL of PdG-peroxidase conjugate to each well.

-

Add 25 µL of rabbit anti-PdG antibody to each well (except for non-specific binding wells).

-

Cover the plate and incubate for a specified time (e.g., 2 hours) at room temperature, preferably with shaking.

-

Wash the plate multiple times (e.g., 4 times) with 1X Wash Buffer to remove unbound reagents.

-

Add 100 µL of TMB (Tetramethylbenzidine) substrate to each well and incubate for a short period (e.g., 30 minutes) at room temperature in the dark.

-

Add 50 µL of Stop Solution (e.g., 1 M HCl) to each well to terminate the reaction.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of PdG in the samples by interpolating their absorbance values on the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is considered a gold-standard method for steroid hormone analysis.

Principle: Urine samples are first subjected to a simple dilution. The diluted sample is then injected into an LC system, where PdG is separated from other urinary components. The eluent from the LC column is introduced into a mass spectrometer, where PdG is ionized, fragmented, and detected based on its specific mass-to-charge ratio, allowing for highly accurate quantification.[17]

Detailed Protocol (based on "dilute and shoot" methodology): [17][19]

-

Reagent and Standard Preparation:

-

Prepare a stock solution of PdG standard in a suitable solvent (e.g., methanol).

-

Prepare working solutions for the calibration curve by serial dilution of the stock solution.

-

Prepare an internal standard (IS) solution (e.g., deuterated PdG) at a fixed concentration.

-

The mobile phase for the LC system typically consists of two solvents, such as water with a small amount of formic acid (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) with formic acid (Solvent B).

-

-

Sample Preparation:

-

Centrifuge the urine samples to pellet any precipitates.

-

Dilute a small volume of the urine supernatant with the internal standard solution in a solvent mixture (e.g., methanol/water).

-

Vortex the mixture and centrifuge again.

-

Transfer the supernatant to an autosampler vial for injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject the prepared sample into the LC system.

-

Use a suitable analytical column (e.g., a C18 column) to separate PdG from other analytes.

-

Employ a gradient elution program, starting with a high percentage of aqueous mobile phase and gradually increasing the organic mobile phase to elute the analytes.

-

-

Mass Spectrometry:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode, to ionize the eluting compounds.

-

Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both PdG and the internal standard to ensure specificity and accurate quantification.

-

-

-

Data Analysis:

-

Integrate the peak areas for the specific MRM transitions of PdG and the internal standard.

-

Calculate the ratio of the PdG peak area to the internal standard peak area.

-

Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of PdG in the samples by interpolation from the calibration curve.

-

Conclusion

This compound is an indispensable biomarker in the field of reproductive endocrinology and related areas of drug development. Its non-invasive measurement in urine provides a robust and reliable assessment of progesterone activity. The choice between ELISA and LC-MS/MS for quantification will depend on the specific requirements of the research or clinical application, with ELISA offering a high-throughput and cost-effective solution, while LC-MS/MS provides superior specificity and sensitivity. The methodologies and data presented in this guide offer a solid foundation for the integration of PdG analysis into research and development workflows.

References

- 1. Pregnanediol glucuronide - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. arborassays.com [arborassays.com]

- 5. The Use of Estrone-3-Glucuronide and Pregnanediol-3-Glucuronide Excretion Rates to Navigate the Continuum of Ovarian Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 7. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]

- 8. aosrd.org [aosrd.org]

- 9. caymanchem.com [caymanchem.com]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. researchgate.net [researchgate.net]

- 12. Direct measurement of this compound (PDG) in dried urine spots by liquid chromatography-mass spectrometry to detect ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bellehealth.co [bellehealth.co]

- 14. telospub.com [telospub.com]

- 15. Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit (EIAPDG) - Invitrogen [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Rapid UHPLC-MS/MS measurement of this compound in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. iris.unito.it [iris.unito.it]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and History of Pregnanediol (B26743) 3-Glucuronide Analysis

This guide provides a comprehensive overview of the discovery, history, and analytical evolution of pregnanediol 3-glucuronide (PdG), the primary urinary metabolite of progesterone (B1679170). From its initial isolation to the development of modern high-throughput analytical techniques, the measurement of PdG has been fundamental to understanding reproductive endocrinology.

The Era of Discovery (1920s-1930s)

The story of this compound begins with the foundational work on steroid hormones in the early 20th century.

Initial Isolation and Characterization of Pregnanediol

In 1929, Guy Frederic Marrian, working in London, successfully isolated a crystalline substance from the urine of pregnant women that possessed two hydroxyl groups.[1][2] While he had isolated the compound, its precise chemical structure remained to be fully elucidated.[1] Almost concurrently, Adolf Butenandt in Göttingen, Germany, not only isolated the same diol but also clarified its steroid structure and coined the name "pregnandiol," derived from its association with pregnancy.[1][3]

Identification of the Glucuronide Conjugate

The next critical breakthrough came in 1936 from the laboratory of Eleanor Venning and J.S.L. Browne at McGill University.[4] They demonstrated that pregnanediol was not excreted in its free form but rather as a water-soluble conjugate: pregnanediol glucuronide.[1][5] Their work established that measuring the concentration of this glucuronide in urine provided a reliable, non-invasive method to indirectly quantify progesterone excretion.[1][6] This pivotal discovery linked a urinary metabolite to the function of the corpus luteum and opened the door to the clinical assessment of ovarian activity.[1][7]

The Metabolic Pathway: From Progesterone to Urinary PdG

Progesterone is primarily metabolized in the liver through a multi-step enzymatic process to increase its water solubility for excretion.[8][9]

The pathway to its main urinary metabolite, PdG, involves several key steps:

-

Reduction: Progesterone is first acted upon by reductases. The major pathway involves the enzyme 5β-reductase, which converts progesterone to 5β-dihydroprogesterone.[9][10]

-

Hydroxylation: Subsequently, a hydroxyl group is added, converting the intermediate into 5β-pregnane-3α,20α-diol, the compound commonly known as pregnanediol.[1][7]

-

Conjugation (Glucuronidation): In the final step, the enzyme UDP-glucuronosyltransferase attaches a glucuronic acid molecule to the 3α-hydroxyl group of pregnanediol.[9][11] This creates the highly water-soluble conjugate, this compound (PdG), which is then readily excreted by the kidneys into the urine.[12] Approximately 15-30% of a progesterone dose is metabolized into this form.[11][12]

Evolution of Analytical Methodologies

The methods for quantifying PdG have evolved dramatically, moving from cumbersome chemical procedures to highly specific and automated techniques.

Early Gravimetric and Colorimetric Methods (1930s - 1950s)

The first clinically useful assay was Venning's 1937 gravimetric method, which involved the precipitation and weighing of sodium pregnanediol glucuronide.[13][14] Subsequent methods relied on harsh acid hydrolysis to cleave the glucuronide, followed by solvent extraction and purification of the free pregnanediol. Quantification was performed either gravimetrically or colorimetrically, often by adding concentrated sulfuric acid to produce a measurable color.[13] These methods were laborious, time-consuming, and lacked the sensitivity needed to measure low levels of the metabolite.[13]

References

- 1. Pregnanediol - Wikipedia [en.wikipedia.org]

- 2. Early work on the chemistry of pregnanediol and the oestrogenic hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The history of natural progesterone, the never-ending story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eleanor Hill Venning, Professor Emeritus in the Faculty of Medicine of [hellorobertsons.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. benchchem.com [benchchem.com]

- 9. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]

- 10. Pregnanediol | Rupa Health [rupahealth.com]

- 11. aosrd.org [aosrd.org]

- 12. Pregnanediol glucuronide - Wikipedia [en.wikipedia.org]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

- 14. Urinary excretion of pregnanediol in human subjects following the administration of progesterone and of pregnane-3α:20α-diol. 1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pregnanediol 3-glucuronide: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol (B26743) 3-glucuronide (PdG), a major urinary metabolite of progesterone (B1679170), serves as a critical biomarker in reproductive endocrinology and drug development.[1][2] Its concentration in urine directly correlates with serum progesterone levels, offering a non-invasive method to monitor ovarian function, confirm ovulation, and assess luteal phase health.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and analytical methodologies for pregnanediol 3-glucuronide.

Chemical Structure and Identification

This compound is a steroid conjugate formed in the liver through the glucuronidation of pregnanediol.[4] This process increases the water solubility of the steroid, facilitating its excretion in urine.

IUPAC Name: (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid[5]

Synonyms: 5β-Pregnane-3α,20α-diol 3α-glucuronide, PdG[6]

Physicochemical and Biological Properties

A summary of the key quantitative properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₄O₈ | [5] |

| Molecular Weight | 496.63 g/mol | [7] |

| CAS Number | 1852-49-9 | [8] |

| Melting Point | >94°C (decomposes) | |

| Boiling Point | 666.4°C at 760 mmHg | |

| Solubility | Soluble in ethanol | |

| Appearance | Solid | |

| Biological Half-life | Not well-defined; reflects progesterone production | |

| Primary Route of Elimination | Renal excretion in urine |

Biosynthesis and Metabolism

This compound is the end product of progesterone metabolism, primarily occurring in the liver. The metabolic pathway involves a series of enzymatic reactions that reduce the progesterone molecule and then conjugate it with glucuronic acid.

The key enzymatic steps are:

-

Reduction of Progesterone: Progesterone is first reduced to dihydroprogesterone by either 5α-reductase or 5β-reductase.

-

Further Reduction: Dihydroprogesterone is then converted to pregnanolone (B1679072) by 3α-hydroxysteroid dehydrogenase (3α-HSD).

-

Formation of Pregnanediol: Pregnanolone is subsequently reduced to pregnanediol by 20α-hydroxysteroid dehydrogenase (20α-HSD).

-

Glucuronidation: Finally, pregnanediol is conjugated with glucuronic acid at the 3-hydroxyl position by UDP-glucuronosyltransferase (UGT) to form the water-soluble this compound, which is then excreted in the urine.[4]

Experimental Protocols

The quantification of this compound is most commonly performed using an Enzyme-Linked Immunosorbent Assay (ELISA). The following is a detailed, generalized protocol for a competitive ELISA.

Principle of the Assay: This is a competitive immunoassay where this compound in a sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody. The amount of enzyme-labeled conjugate bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Materials:

-

Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG)

-

This compound standard

-

This compound-enzyme (e.g., HRP) conjugate

-

Primary antibody to this compound (e.g., rabbit anti-PdG)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Assay Buffer

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as directed in the specific kit manual. This typically involves diluting concentrated buffers and preparing a standard curve by serial dilution of the stock standard.

-

Sample Addition: Add a specific volume (e.g., 50 µL) of standards, controls, and samples to the appropriate wells of the microtiter plate.

-

Conjugate and Antibody Addition: Add the enzyme-conjugated this compound (e.g., 25 µL) and the primary antibody (e.g., 25 µL) to each well (except for blank wells).

-

Incubation: Incubate the plate for a specified time (e.g., 2 hours) at a specific temperature (e.g., room temperature), often with shaking.

-

Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 4 times) with wash buffer to remove any unbound reagents.

-

Substrate Addition: Add the substrate solution (e.g., 100 µL) to each well and incubate for a specified time (e.g., 30 minutes) in the dark to allow for color development.

-

Stopping the Reaction: Add the stop solution (e.g., 50 µL) to each well to terminate the enzymatic reaction.

-

Reading: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Biological Significance and Applications

The primary biological role of this compound is as an excretory metabolite of progesterone. Its measurement in urine is a valuable tool in several areas:

-

Reproductive Health Monitoring: Tracking urinary PdG levels across the menstrual cycle can confirm ovulation and assess the function of the corpus luteum.[3][4]

-

Fertility and Family Planning: Daily monitoring of PdG can help identify the fertile window and is used in natural family planning methods.

-

Pregnancy Monitoring: Adequate progesterone levels are crucial for maintaining a healthy pregnancy, and urinary PdG can be used as a non-invasive indicator of progesterone production during gestation.[9]

-

Drug Development: In the development of progestogenic drugs, monitoring PdG levels can provide insights into the metabolism and pharmacodynamics of the administered compound.

Conclusion

This compound is a key biomarker in reproductive science and clinical applications. Its chemical structure, characterized by a steroid nucleus conjugated to glucuronic acid, facilitates its excretion and allows for non-invasive monitoring of progesterone levels. The well-established analytical methods, particularly ELISA, provide reliable and sensitive quantification. This in-depth guide serves as a valuable resource for researchers, scientists, and drug development professionals working with this important steroid metabolite.

References

- 1. ilovephd.com [ilovephd.com]

- 2. Free Online Chemical Structure Drawer [edraw.ai]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit (EIAPDG) - Invitrogen [thermofisher.com]

- 5. Pregnanediol-3 alpha-glucuronide | C27H44O8 | CID 123796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound|CAS 1852-49-9|DC Chemicals [dcchemicals.com]

- 9. reddit.com [reddit.com]

A Technical Guide to the Biosynthesis and Metabolism of Pregnanediol 3-Glucuronide (PdG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and quantification of pregnanediol (B26743) 3-glucuronide (PdG), the principal urinary metabolite of progesterone (B1679170). This document details the enzymatic pathways, presents quantitative data on its physiological concentrations, outlines detailed experimental protocols for its measurement, and includes diagrams to illustrate key processes.

Introduction to Pregnanediol 3-Glucuronide (PdG)

This compound (PdG) is a steroid metabolite that is formed in the liver from progesterone. As the major urinary metabolite of progesterone, PdG serves as a crucial non-invasive biomarker for tracking ovulation and monitoring progesterone levels throughout the menstrual cycle and early pregnancy. Accurate measurement of PdG is vital in reproductive endocrinology research, fertility monitoring, and the development of related diagnostics and therapeutics.

Biosynthesis of this compound

The biosynthesis of PdG from progesterone is a multi-step enzymatic process that primarily occurs in the liver. Progesterone, produced mainly by the corpus luteum in the ovary following ovulation, is released into the bloodstream and transported to the liver for metabolism.

The pathway can be summarized as follows:

-

Reduction of Progesterone: Progesterone is first reduced to 5β-pregnanedione by the enzyme 5β-reductase (AKR1D1). This is the rate-limiting step in the pathway.

-

Further Reduction: 5β-pregnanedione is then converted to pregnanolone (B1679072), which exists in two isomers.

-

Conversion to Pregnanediol: Pregnanolone is subsequently converted to 5β-pregnanediol. This step is catalyzed by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).

-

Glucuronidation: The final step is the conjugation of a glucuronic acid molecule to the 3-hydroxyl group of 5β-pregnanediol. This reaction is catalyzed by a UDP-glucuronosyltransferase (UGT) enzyme, resulting in the formation of this compound. This conjugation step significantly increases the water solubility of the steroid, facilitating its excretion in the urine.

The conversion of progesterone into its main urinary metabolite, this compound (PdG), is a multi-step process that primarily takes place in the liver. This metabolic pathway involves a series of enzymatic reactions.

The initial and rate-limiting step is the reduction of progesterone to 5β-pregnanedione, a reaction catalyzed by the enzyme 5β-reductase (also known as AKR1D1). Subsequently, 5β-pregnanedione undergoes further reduction to form pregnanolone. The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) then converts pregnanolone into 5β-pregnanediol.

The final step in the biosynthesis of PdG is glucuronidation. In this reaction, a molecule of glucuronic acid is attached to the 5β-pregnanediol molecule. This conjugation is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which significantly increases the water solubility of the steroid, preparing it for excretion in the urine.

Caption: Biosynthesis pathway of this compound.

Metabolism and Excretion of PdG

Once synthesized in the liver, the highly water-soluble nature of PdG allows it to be efficiently transported in the bloodstream to the kidneys. The kidneys filter PdG from the blood, and it is subsequently excreted in the urine. This efficient clearance from the body is what makes urinary PdG an excellent and timely indicator of systemic progesterone production.

Quantitative Data for PdG Levels

Urinary PdG levels fluctuate predictably throughout the menstrual cycle, reflecting the underlying changes in progesterone production by the corpus luteum. The following tables summarize typical PdG concentrations in urine during different phases of the menstrual cycle and in early pregnancy. These values are often measured in first morning urine samples to ensure consistency.

Table 1: Typical Urinary PdG Concentrations During the Menstrual Cycle

| Menstrual Phase | Typical PdG Concentration (µg/mL) | Notes |

| Follicular Phase | 0 - 3 | Low levels of progesterone result in low PdG. |

| Periovulatory | Variable, begins to rise | PdG starts to increase following the LH surge and ovulation. |

| Mid-Luteal Phase | 6 - 40 | Peak progesterone production from the corpus luteum. |

| Late Luteal Phase | Declines to baseline | Progesterone and PdG levels drop if pregnancy does not occur. |

Table 2: Urinary PdG Concentrations in Early Pregnancy

| Time Point | Typical PdG Concentration (µg/mL) | Notes |

| Implantation Window (approx. 7-10 DPO) | > 5, often sustained | Sustained elevated levels are crucial for a receptive uterine lining. |

| Early Pregnancy (up to 6 weeks) | > 10, progressively rising | Levels can reach 15-40 µg/mL or higher. |

Note: Concentrations can vary significantly between individuals and cycles. The values presented are general ranges. DPO = Days Past Ovulation.

A sustained urinary PdG level of over 5 µg/mL for at least three consecutive days is a strong indicator that ovulation has occurred.

Experimental Protocols for PdG Measurement

The quantification of PdG in urine is most commonly performed using Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This protocol outlines the general steps for a competitive ELISA, a common format for quantifying small molecules like PdG.

Materials:

-

Microtiter plate pre-coated with anti-PdG antibodies

-

Urine samples (first morning void recommended)

-

PdG standards of known concentrations

-

PdG-horseradish peroxidase (HRP) conjugate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Methodology:

-

Sample and Standard Preparation:

-

Thaw frozen urine samples and standards and bring to room temperature.

-

Centrifuge urine samples to pellet any sediment.

-

Prepare a standard curve by performing serial dilutions of the PdG stock standard.

-

-

Assay Procedure:

-

Add a specific volume of standards, controls, and urine samples to the appropriate wells of the antibody-coated microtiter plate.

-

Add the PdG-HRP conjugate to each well. During incubation, the free PdG in the sample/standard will compete with the PdG-HRP conjugate for binding to the antibodies on the plate.

-

Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature).

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.

-

Incubate in the dark for a specified time (e.g., 15-30 minutes). The intensity of the color is inversely proportional to the amount of PdG in the sample.

-

Add the stop solution to each well to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PdG in the urine samples by interpolating their absorbance values from the standard curve.

-

Concentrations are often normalized to creatinine (B1669602) levels to account for variations in urine dilution.

-

LC-MS/MS provides high specificity and sensitivity for the quantification of PdG.

Materials:

-

Liquid chromatograph coupled to a tandem mass spectrometer

-

C18 analytical column

-

Urine samples

-

PdG analytical standard

-

Isotopically labeled internal standard (e.g., PdG-d5)

-

Methanol (B129727), acetonitrile (B52724), formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Methodology:

-

Sample Preparation:

-

Thaw urine samples and standards.

-

Spike a known amount of the internal standard into each sample, standard, and quality control.

-

(Optional) Perform a solid-phase extraction to remove interfering substances from the urine matrix.

-

Dilute the samples with an appropriate solvent (e.g., methanol/water mixture).

-

-

LC Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of water with formic acid (A) and acetonitrile or methanol with formic acid (B) to separate PdG from other urinary components.

-

-

MS/MS Detection:

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both PdG and the internal standard. This provides high selectivity.

-

The instrument is tuned for optimal sensitivity for these transitions.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (PdG) and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.

-

Determine the concentration of PdG in the samples from the calibration curve.

-

Caption: General workflow for PdG measurement.

Conclusion

This compound is an indispensable biomarker in reproductive science. A thorough understanding of its biosynthesis from progesterone and its metabolic clearance is fundamental for researchers and clinicians. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the accurate measurement and interpretation of PdG levels in various research and clinical settings, from fertility monitoring to the development of novel diagnostic and therapeutic agents. The continued refinement of analytical methods will further enhance the utility of PdG as a key indicator of reproductive health.

The Physiological Significance of Urinary Pregnanediol-3-Glucuronide (PdG) Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnanediol-3-glucuronide (B129214) (PdG), the primary urinary metabolite of progesterone (B1679170), serves as a crucial non-invasive biomarker for tracking progesterone fluctuations and confirming ovulation. Its measurement in urine provides a reliable assessment of luteal phase function, which is paramount for successful implantation and the maintenance of early pregnancy. This technical guide delves into the core physiological significance of urinary PdG levels, presenting quantitative data, detailed experimental protocols for its measurement, and visual representations of the associated biological pathways and workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in reproductive health and drug development.

Introduction

Progesterone, a steroid hormone, plays a pivotal role in the female menstrual cycle and the establishment and maintenance of pregnancy.[1][2] Direct measurement of serum progesterone, however, can be invasive and may not accurately reflect the overall progesterone activity due to its pulsatile secretion. Urinary monitoring of its major metabolite, pregnanediol-3-glucuronide (PdG), offers a non-invasive and integrated assessment of progesterone levels over a period of time.[3][4] After progesterone is metabolized in the liver to pregnanediol, it is conjugated with glucuronic acid to form the water-soluble PdG, which is then excreted in the urine.[5] Consequently, urinary PdG levels correlate with serum progesterone concentrations, providing a valuable tool for fertility monitoring, assessment of luteal phase defects, and early pregnancy confirmation.[6][7]

Physiological Significance of Urinary PdG Levels

The concentration of PdG in urine fluctuates predictably throughout the menstrual cycle, mirroring the cyclical production of progesterone. These fluctuations are of profound physiological importance, particularly in the context of reproductive function.

Menstrual Cycle and Ovulation Confirmation

During the follicular phase of the menstrual cycle, progesterone levels are low, resulting in minimal urinary PdG excretion.[8][9] Following the luteinizing hormone (LH) surge and subsequent ovulation, the corpus luteum begins to produce progesterone, leading to a significant rise in urinary PdG levels.[10][11] This post-ovulatory increase in PdG is a reliable indicator that ovulation has occurred.[12][13] A sustained elevation of urinary PdG for several consecutive days during the luteal phase confirms a functional corpus luteum and a healthy luteal phase, which is essential for preparing the endometrium for implantation.[14][15]

Implantation and Early Pregnancy

In the event of successful fertilization and implantation, the corpus luteum continues to produce progesterone, and consequently, urinary PdG levels remain elevated.[10] This sustained high level of PdG is critical for maintaining the uterine lining and supporting the developing embryo in early pregnancy. If implantation does not occur, the corpus luteum degenerates, leading to a decline in progesterone and a subsequent drop in urinary PdG levels, which triggers menstruation.[16] Therefore, persistently high urinary PdG levels beyond the expected luteal phase can be an early indicator of pregnancy.

Quantitative Data on Urinary PdG Levels

The following tables summarize the typical ranges of urinary PdG levels observed during different physiological states. These values are compiled from various studies and are presented for comparative analysis. It is important to note that absolute values can vary between individuals and with different assay methods.

| Physiological State | Typical Urinary PdG Levels (µg/mL) | References |

| Follicular Phase | 1-5 | [8] |

| Luteal Phase | 5-25 | [8] |

| Ovulation Confirmation Threshold | >5 (for three consecutive days) | [13][14] |

| Early Pregnancy | >10 and progressively rising |

Table 1: Typical Urinary PdG Levels in Different Physiological States.

| Menstrual Cycle Phase | Urinary PdG Range (µg/mL) | Corresponding Serum Progesterone (ng/mL) | References | | :--- | :--- | :--- | | Follicular Phase | 0-3 | 0.1 - 0.7 |[9] | | Luteal Phase | 6-40 | 2 - 25 |[9][13] | | Mid-Luteal Peak (for optimal fertility) | >5 | >10 |[17] |

Table 2: Comparative Urinary PdG and Serum Progesterone Levels.

Experimental Protocols for Urinary PdG Measurement

The most common method for quantifying urinary PdG is the enzyme-linked immunosorbent assay (ELISA). Below is a detailed protocol for a competitive ELISA, which is a widely used format for this purpose.

Principle of Competitive ELISA for Urinary PdG

This assay is based on the principle of competitive binding. Unlabeled PdG in the urine sample competes with a fixed amount of enzyme-labeled PdG (e.g., horseradish peroxidase-conjugated PdG) for a limited number of binding sites on a specific anti-PdG antibody coated on a microplate. The amount of enzyme-labeled PdG that binds to the antibody is inversely proportional to the concentration of unlabeled PdG in the sample. The bound enzyme activity is then measured by the addition of a substrate that produces a colored product. The intensity of the color is read using a microplate reader, and the concentration of PdG in the sample is determined by comparing the result to a standard curve.[1][18][19]

Materials and Reagents

-

Microtiter plate pre-coated with anti-PdG antibody

-

Urinary PdG standards of known concentrations

-

PdG-Horseradish Peroxidase (HRP) conjugate

-

Wash buffer (e.g., phosphate-buffered saline with Tween-20)

-

Assay buffer

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 1M sulfuric acid or hydrochloric acid)

-

Distilled or deionized water

-

Precision pipettes and tips

-

Microplate reader capable of measuring absorbance at 450 nm

Assay Procedure

-

Sample Collection and Preparation: Collect first-morning urine samples for the most consistent results.[20] Centrifuge the urine samples to remove any particulate matter. Samples can be stored at -20°C for long-term storage. Prior to the assay, allow all samples and reagents to reach room temperature.[21]

-

Standard Curve Preparation: Prepare a series of dilutions of the urinary PdG standard in assay buffer to generate a standard curve. A typical range for the standard curve is 0.391 to 50 ng/mL.[1]

-

Assay Incubation:

-

Add a specific volume of standards and urine samples to the appropriate wells of the antibody-coated microplate.

-

Add the PdG-HRP conjugate to each well.

-

Add the anti-PdG antibody to each well (except for non-specific binding wells).

-

Incubate the plate for a specified time (e.g., 2 hours) at room temperature, often with shaking.[21]

-

-

Washing: After incubation, wash the plate several times with wash buffer to remove any unbound reagents.[21]

-

Substrate Reaction: Add the TMB substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature in the dark. A blue color will develop.[21]

-

Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.[21]

-

Data Acquisition and Analysis: Read the absorbance of each well at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of PdG in the urine samples by interpolating their absorbance values on the standard curve.

Visualizations

Progesterone Signaling and Metabolism

The following diagram illustrates the metabolic pathway from cholesterol to progesterone and its subsequent conversion to the urinary metabolite, pregnanediol-3-glucuronide (PdG).

Caption: Progesterone metabolic pathway to urinary PdG.

Experimental Workflow for Urinary PdG Measurement

This diagram outlines the key steps involved in the laboratory analysis of urinary PdG levels using a competitive ELISA.

Caption: Experimental workflow for urinary PdG ELISA.

Logical Framework for Fertility Monitoring using Urinary PdG

This diagram illustrates the decision-making process based on urinary PdG levels for confirming ovulation and assessing luteal phase health.

Caption: Logical workflow for urinary PdG in fertility monitoring.

Conclusion

The measurement of urinary pregnanediol-3-glucuronide provides a non-invasive, reliable, and integrated assessment of progesterone production. Its application is fundamental in reproductive endocrinology for the confirmation of ovulation, evaluation of luteal phase adequacy, and early detection of pregnancy. The quantitative data and standardized experimental protocols presented in this guide offer a valuable resource for researchers and clinicians. The continued development of accessible and accurate urinary PdG assays will further enhance their utility in both clinical practice and drug development, ultimately contributing to a better understanding and management of female reproductive health.

References

- 1. Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit (EIAPDG) - Invitrogen [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. shop.miracare.com [shop.miracare.com]

- 4. researchgate.net [researchgate.net]

- 5. PdG/E1G Ratio | Rupa Health [rupahealth.com]

- 6. Confirmation of ovulation from urinary progesterone analysis: assessment of two automated assay platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urine Progesterone Level as a Diagnostics Tool to Evaluate the Need for Luteal Phase Rescue in Hormone Replacement Therapy Frozen Embryo Transfer Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shop.miracare.com [shop.miracare.com]

- 9. blog.inito.com [blog.inito.com]

- 10. premom.com [premom.com]

- 11. premom.com [premom.com]

- 12. proovtest.com [proovtest.com]

- 13. blog.inito.com [blog.inito.com]

- 14. Pilot Evaluation of a New Urine Progesterone Test to Confirm Ovulation in Women Using a Fertility Monitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. premom.com [premom.com]

- 17. proovtest.com [proovtest.com]

- 18. arborassays.com [arborassays.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. proovtest.com [proovtest.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

Pregnanediol-3-Glucuronide (PdG): A Comprehensive Technical Guide to its Utility as a Biomarker for Luteal Phase Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The luteal phase is a critical period in the menstrual cycle, governed by the secretion of progesterone (B1679170) from the corpus luteum. Adequate progesterone production is essential for endometrial receptivity, implantation, and the maintenance of early pregnancy. Consequently, the accurate assessment of luteal phase function is paramount in reproductive health research and the development of fertility-related pharmaceuticals. While serum progesterone has been the traditional standard for this assessment, its pulsatile secretion necessitates frequent blood draws, posing logistical challenges. Pregnanediol-3-Glucuronide (PdG), the primary urinary metabolite of progesterone, offers a non-invasive alternative that reflects an integrated progesterone level over time. This technical guide provides an in-depth overview of PdG as a biomarker, covering its biochemical pathway, quantification methodologies, and applications in research and drug development.

Biochemical Background: Progesterone Metabolism to PdG

Progesterone is primarily synthesized in the corpus luteum following ovulation. It is then metabolized in the liver through a series of enzymatic reactions. The initial steps involve the reduction of progesterone by 5α-reductase and 5β-reductase to form α-pregnanediol and β-pregnanediol, respectively.[1][2] Subsequently, these pregnanediol (B26743) isomers undergo glucuronidation, a Phase II metabolism reaction catalyzed by UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid molecule to make them water-soluble for renal excretion.[1][3] The most abundant of these conjugated metabolites is 5β-pregnane-3α,20α-diol glucuronide, commonly known as Pregnanediol-3-Glucuronide (PdG).[3] This metabolic pathway ensures that urinary PdG levels directly correlate with systemic progesterone production.[4][5]

Figure 1: Progesterone Metabolism to Urinary PdG.

Methodologies for PdG Quantification

The quantification of urinary PdG is primarily achieved through two analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique for its high throughput and cost-effectiveness. The competitive ELISA format is most common for PdG quantification.

3.1.1 Detailed Experimental Protocol for Competitive ELISA

-

Plate Coating: A 96-well microtiter plate is coated with anti-rabbit IgG serum and incubated overnight at 4°C.[6]

-

Blocking: The plate is washed, and a blocking buffer (e.g., 0.5% BSA in PBS) is added to prevent non-specific binding.[6]

-

Sample and Standard Preparation: Urine samples are diluted. A standard curve is prepared using known concentrations of PdG.

-

Competitive Reaction: An aliquot of the diluted urine sample or standard is added to the wells, followed by a fixed amount of PdG conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) and a specific rabbit anti-PdG antibody.[6][7] The plate is then incubated to allow competition between the sample/standard PdG and the enzyme-conjugated PdG for the limited antibody binding sites.

-

Washing: The plate is washed multiple times to remove unbound reagents.[6]

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well. The HRP enzyme bound to the plate catalyzes a color change.[6]

-

Reaction Termination: The reaction is stopped by adding an acid solution (e.g., H₂SO₄).[6]

-

Data Acquisition: The optical density (absorbance) of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).[6] The concentration of PdG in the samples is inversely proportional to the color intensity and is calculated by interpolating from the standard curve.

References

- 1. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]

- 2. Pregnanediol | Rupa Health [rupahealth.com]

- 3. benchchem.com [benchchem.com]

- 4. blog.inito.com [blog.inito.com]

- 5. shop.miracare.com [shop.miracare.com]

- 6. Confirmation of ovulation from urinary progesterone analysis: assessment of two automated assay platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mro.massey.ac.nz [mro.massey.ac.nz]

The Nexus of Endogenous Steroid Hormone Metabolism and Pregnanediol-3-Glucuronide (PdG): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of endogenous steroid hormone metabolism with a specific focus on Pregnanediol-3-glucuronide (B129214) (PdG), the primary urinary metabolite of progesterone (B1679170). It is designed to serve as a core resource for researchers, scientists, and professionals in drug development. This document details the metabolic pathways, presents quantitative data on physiological levels, and offers meticulous experimental protocols for the quantification of PdG. Furthermore, it includes visual representations of key pathways and workflows to facilitate a deeper understanding of the underlying biological and analytical processes.

Introduction to Endogenous Steroid Hormone Metabolism